B1575582 ZN2007-RM1

ZN2007-RM1

Cat. No.: B1575582
Attention: For research use only. Not for human or veterinary use.
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Description

ZN2007-RM1 is a compound briefly mentioned in the context of virology research, specifically in the development of fluorescence-PCR methods for detecting foot-and-mouth disease virus (FMDV-Asia) . However, the provided evidence lacks detailed information about its chemical structure, mechanism of action, or primary applications. It is grouped with other compounds such as MAX-40279, Meplazumab (a humanized anti-CD147 antibody), and BPR1K871 (an FLT3/AURKA dual inhibitor) .

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZN2007-RM1;  ZN2007 RM1;  ZN2007RM1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Attributes of ZN2007-RM1 and Related Compounds

Compound Class/Target Primary Application Key Data (if available)
This compound Unspecified (virology context) FMDV detection? No structural or IC50 data
MAX-40279 Unspecified Unknown Not detailed in evidence
Meplazumab Anti-CD147 antibody Cancer/infectious diseases Developed by Chen Zhinan’s team
BPR1K871 (DBPR114) FLT3/AURKA dual inhibitor Oncology (kinase inhibition) IC50: 19 nM (FLT3), 22 nM (AURKA)

Key Observations:

Mechanistic Diversity : While this compound is mentioned in virology, co-listed compounds like BPR1K871 and Meplazumab target oncology pathways. This incongruity highlights the lack of clarity in the evidence regarding this compound's primary function.

Data Gaps : Unlike BPR1K871, which has well-defined kinase inhibition metrics , this compound lacks characterization data (e.g., purity, HPLC profiles, spectral signatures) required for robust comparison .

Research Findings and Limitations

Methodological Shortcomings : The absence of synthetic procedures, in vitro/in vivo data, and structural analysis for this compound precludes meaningful comparison with established compounds .

Guidelines for Future Comparative Studies

To enable rigorous comparisons, future studies on this compound should adhere to chemical research reporting standards:

  • Synthesis & Characterization : Detailed experimental steps, reaction yields, and spectroscopic data (NMR, MS) .
  • Bioactivity Profiles : Dose-response curves, IC50/EC50 values, and comparative assays against reference compounds .
  • Standardized Abbreviations: Avoid ad hoc acronyms; use IUPAC names and established nomenclature .

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